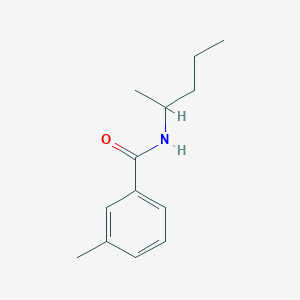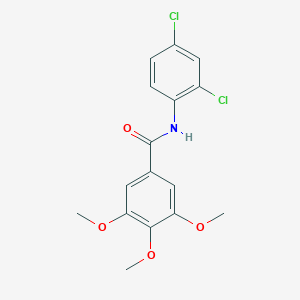
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide, also known as AG-1478, is a synthetic compound that belongs to the class of anilinophenylamides. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. AG-1478 has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Wirkmechanismus
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide exerts its inhibitory effects on EGFR by binding to the ATP-binding site of the receptor, thereby preventing its activation and downstream signaling. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide has been shown to have potent antitumor activity in vitro and in vivo. It has also been reported to inhibit angiogenesis and metastasis in cancer cells. N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, but not in normal cells. Additionally, N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide is a highly specific and potent inhibitor of EGFR, which makes it an ideal research tool for studying the role of EGFR in cancer and other diseases. However, N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide has some limitations, including its high cost, complex synthesis, and potential toxicity. Moreover, N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide may not be effective in all types of cancer cells, and its effects may vary depending on the cellular context.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide. Another area of interest is the investigation of the mechanisms of resistance to EGFR inhibitors, which could lead to the development of new therapeutic strategies for cancer treatment. Moreover, the application of N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide in combination with other drugs for cancer treatment is an area of active research. Finally, the use of N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide as a research tool for studying the role of EGFR in other diseases, such as Alzheimer's disease and diabetes, is an area of emerging interest.
Conclusion:
In conclusion, N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide is a potent and selective inhibitor of EGFR that has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research. N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide has shown promising results in inhibiting the growth of cancer cells and enhancing the sensitivity of cancer cells to chemotherapy and radiation therapy. However, further research is needed to fully understand the mechanisms of action and potential applications of N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide in cancer treatment and other diseases.
Synthesemethoden
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide is synthesized through a multistep process involving the reaction of 2,4-dichlorophenylamine with 3,4,5-trimethoxybenzoic acid. The resulting product is then subjected to further chemical modifications to obtain the final compound. The synthesis of N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide is a complex and challenging process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide has been widely used as a research tool to study the role of EGFR in various cellular processes, including cell proliferation, differentiation, and apoptosis. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide has also been used to investigate the mechanisms of resistance to EGFR inhibitors in cancer cells.
Eigenschaften
Molekularformel |
C16H15Cl2NO4 |
|---|---|
Molekulargewicht |
356.2 g/mol |
IUPAC-Name |
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H15Cl2NO4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-12-5-4-10(17)8-11(12)18/h4-8H,1-3H3,(H,19,20) |
InChI-Schlüssel |
KZORPSVEAJKLKA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





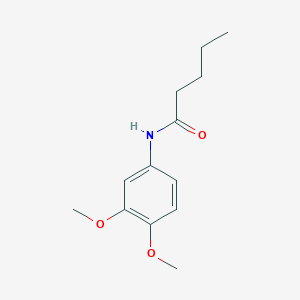
![N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291325.png)
![Phenyl 2-[(cyclohexylcarbonyl)oxy]benzoate](/img/structure/B291326.png)
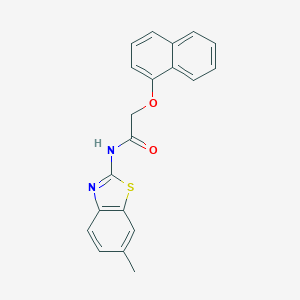

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291329.png)
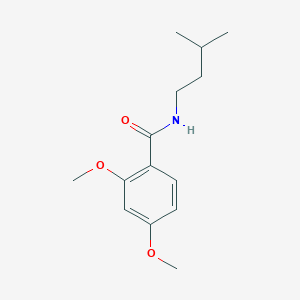

amine](/img/structure/B291338.png)
